7-Iodo-1-methylindolin-2-one
Description
Significance of Indolin-2-one Core in Chemical Research
The indolin-2-one, or oxindole (B195798), framework is a bicyclic heterocyclic structure consisting of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. This particular arrangement of atoms confers a unique combination of rigidity, planarity, and synthetic accessibility that has made it a "privileged structure" in medicinal chemistry and materials science. researchgate.netsci-hub.se Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them fertile ground for drug discovery.
The indolin-2-one motif is at the heart of numerous natural products and synthetic compounds that exhibit a wide array of biological activities. acs.org Notably, it is a cornerstone in the development of protein kinase inhibitors, a critical class of drugs used in oncology. sci-hub.seacs.org Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. acs.org Dysregulation of these kinases is a hallmark of many cancers. The indolin-2-one scaffold serves as an effective mimic of the ATP-binding site of these kinases, leading to their inhibition. A prominent example is Sunitinib, an approved anticancer drug for treating renal cell carcinoma and gastrointestinal stromal tumors, which is built upon the indolin-2-one core. nih.gov Beyond cancer, indolin-2-one derivatives have been investigated for anti-inflammatory, neuroprotective, antimicrobial, and antiviral properties. acs.orguva.nl
Role of Halogenation in Modifying Indolin-2-one Reactivity and Properties
Halogenation—the introduction of one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule—is a fundamental and powerful strategy in organic synthesis and medicinal chemistry. rsc.orgrahacollege.co.in The incorporation of a halogen can dramatically alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These changes, in turn, can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. rsc.orgnih.gov
In the context of the indolin-2-one scaffold, halogenation is a commonly employed tactic to fine-tune its biological efficacy. For instance, substitutions at the C-5 and C-6 positions of the oxindole ring have been shown to be critical for modulating inhibitory activity against various kinases. rsc.org The presence of a halogen can enhance the binding affinity of the molecule to its target protein through the formation of halogen bonds or other hydrophobic interactions. nih.govrsc.org
Furthermore, the carbon-halogen bond serves as a versatile synthetic "handle." rahacollege.co.in Particularly, carbon-iodine (C-I) bonds are relatively weak and thus highly reactive, making iodo-substituted compounds valuable intermediates for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. researchgate.netthieme-connect.com This allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR). acs.org For example, studies on indolin-2-one nitroimidazole derivatives involved the synthesis of a 6-iodoindolin-2-one (B3030561) intermediate, which was then functionalized using a Sonogashira coupling to install a molecular probe. acs.org
Specific Focus on Iodine Substitution at the C-7 Position of 1-Methylindolin-2-one
The specific compound of interest, 7-Iodo-1-methylindolin-2-one, combines the privileged indolin-2-one core with two key modifications: a methyl group on the nitrogen atom (N-1) and an iodine atom on the C-7 position of the benzene ring. The N-methylation removes the hydrogen bond donor capability of the parent indolin-2-one, which can alter binding modes and improve properties like cell permeability. researchgate.net
The placement of the iodine atom at the C-7 position is of particular interest. Direct functionalization of the C-7 position of the indole (B1671886) or indoline (B122111) ring is challenging due to the inherent electronic properties of the heterocyclic system, which favor electrophilic substitution at other positions (typically C-3, C-5, or C-2). rsc.org However, recent advances in transition-metal catalysis, often employing a directing group on the nitrogen, have enabled the selective C-H functionalization, including halogenation, at the C-7 position. rsc.orgnih.gov
While specific, detailed research findings on the biological or chemical properties of this compound are not extensively documented in publicly available literature, its structure suggests significant potential. Based on related compounds, a plausible synthetic strategy would involve the direct, regioselective iodination of 1-methylindolin-2-one or a multi-step sequence involving the C-7 iodination of a protected indoline followed by oxidation. For example, methods for the Rh(III)-catalyzed C-7 halogenation of N-protected indolines using reagents like N-iodosuccinimide (NIS) have been established. evitachem.com The C-7 iodo substituent would be expected to serve as a key reactive site for building more complex molecular architectures via cross-coupling reactions, as has been demonstrated with other 7-iodoindoles. researchgate.net This makes this compound a potentially valuable building block for creating novel chemical entities with tailored properties for research in medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈INO | |
| Molecular Weight | 273.07 g/mol | |
| IUPAC Name | This compound | |
| SMILES Code | CN1C(=O)CC2=CC=CC(I)=C21 | |
| CAS Number | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
InChI Key |
QRZJBORONOSNAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodo 1 Methylindolin 2 One and Its Derivatives
Precursor Synthesis and Halogenation Strategies
These methods focus on the synthesis of the 1-methylindolin-2-one precursor followed by the regioselective introduction of iodine at the C7 position. The electron-donating nature of the amide group within the ring system directs electrophilic substitution to the ortho- and para-positions relative to the nitrogen atom.
Direct iodination of the 1-methylindolin-2-one scaffold is a straightforward approach to introducing the iodine atom. This electrophilic aromatic substitution reaction relies on an iodine-based electrophile to attack the electron-rich aromatic ring. The amide group activates the ring, directing the substitution primarily to the C7 position. Common reagents for this transformation include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The reaction often requires a catalyst, such as a Lewis or Brønsted acid, or an oxidizing agent to generate a more potent electrophilic iodine species (I+). mdpi.comresearchgate.netorganic-chemistry.org
For instance, the use of NIS in the presence of an acid catalyst like trifluoroacetic acid can facilitate the clean and high-yielding iodination of activated aromatic rings. organic-chemistry.org Similarly, systems combining molecular iodine with an oxidant provide an effective source of electrophilic iodine. mdpi.com
Table 1: Reagents for Electrophilic Iodination
| Reagent System | Catalyst/Co-reagent | Typical Solvent | Notes |
|---|---|---|---|
| I₂ / H₂O₂ | None | Acetonitrile | Green chemistry approach using a common oxidant. |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective for activated aromatic systems. |
| I₂ / (NH₄)₂S₂O₈ | None | Water | Persulfate acts as an oxidant to generate the electrophile. mdpi.com |
Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The amide functionality within the 1-methylindolin-2-one ring system can serve as an effective DMG. organic-chemistry.orgbaranlab.org
The synthesis begins by treating 1-methylindolin-2-one with a strong base, typically an alkyllithium compound such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively removes the proton at the C7 position, creating a potent aryllithium nucleophile. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the 7-position. nih.gov
Table 2: Typical Conditions for Directed Ortho Metalation
| Base | Additive | Quenching Electrophile | Typical Temperature |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | TMEDA | I₂ | -78 °C to 0 °C |
| sec-Butyllithium (s-BuLi) | TMEDA | 1,2-Diiodoethane | -78 °C |
Halogen exchange reactions, most notably the Finkelstein reaction, provide an alternative route to iodinated compounds from other halogenated precursors. manac-inc.co.jpwikipedia.org This method involves substituting a bromine or chlorine atom with iodine. The synthesis would commence with 7-bromo- or 7-chloro-1-methylindolin-2-one.
In the classic Finkelstein reaction, the precursor is treated with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent where the iodide salt is soluble but the resulting bromide or chloride salt is not (e.g., acetone). wikipedia.org This solubility difference drives the equilibrium towards the desired iodo-substituted product. For aromatic systems, which are generally less reactive in nucleophilic substitution, the reaction may require a catalyst. Copper(I) iodide, often in combination with a diamine ligand, is known to catalyze this "aromatic Finkelstein reaction," enabling the efficient conversion of aryl bromides or chlorides to aryl iodides. wikipedia.org
Table 3: Conditions for Halogen Exchange
| Precursor | Reagent | Catalyst | Solvent | Reaction Type |
|---|---|---|---|---|
| 7-Bromo-1-methylindolin-2-one | Sodium Iodide (NaI) | Copper(I) Iodide / Diamine Ligand | Dimethylformamide (DMF) | Aromatic Finkelstein wikipedia.org |
| 7-Bromo-1-methylindolin-2-one | Sodium Iodide (NaI) | None | Acetone | Classic Finkelstein (less effective for aryl halides) |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers powerful methods for constructing the indolinone ring itself from acyclic precursors. These strategies are highly valued for their efficiency and functional group tolerance.
The intramolecular Heck reaction is a robust method for forming carbon-carbon bonds and is well-suited for the synthesis of heterocyclic systems like indolines. nih.gov To synthesize 7-Iodo-1-methylindolin-2-one via this route, a suitable acyclic precursor, such as N-(2-iodophenyl)-N-methylacrylamide, would be required.
In this process, a palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the precursor. The resulting organopalladium species then undergoes an intramolecular insertion into the double bond of the acrylamide moiety. A subsequent β-hydride elimination and reductive elimination sequence regenerates the catalyst and yields the cyclized indolinone product. The iodine atom, being part of the starting aryl group, is incorporated directly into the final structure at the 7-position. researchgate.net
Table 4: Catalytic Systems for Intramolecular Heck Cyclization
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Palladium(II) Acetate | Triphenylphosphine (B44618) (PPh₃) | Triethylamine (Et₃N) | Acetonitrile or DMF |
| Tris(dibenzylideneacetone)dipalladium(0) | Tri(o-tolyl)phosphine (P(o-tol)₃) | Sodium Carbonate (Na₂CO₃) | Toluene |
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. researchgate.net When applied in a tandem sequence with a cyclization step, it becomes a powerful tool for building indole (B1671886) and related heterocyclic scaffolds. mdpi.comnih.govmdpi.com
A potential route to a 7-iodoindole derivative using this strategy could start from a 2,6-diiodoaniline precursor. The first step would be a selective Sonogashira coupling of a terminal alkyne at the more reactive C2-iodine position. The resulting 2-alkynyl-6-iodoaniline intermediate can then undergo an intramolecular cyclization, often catalyzed by palladium or copper, where the amine nitrogen attacks the alkyne. This forms the indole ring while retaining the iodine atom at the 7-position. Subsequent modification of the group at the 2-position and reduction of the indole to an indolinone would yield the target compound.
Table 5: Sonogashira Coupling and Cyclization Conditions
| Palladium Catalyst | Copper Co-catalyst | Base | Alkyne Substrate | Cyclization Conditions |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Copper(I) Iodide (CuI) | Triethylamine (Et₃N) | Trimethylsilylacetylene | Heat or Microwave with base (e.g., t-BuOK) mdpi.com |
| Pd(PPh₃)₄ | Copper(I) Iodide (CuI) | Diisopropylamine (DIPA) | Phenylacetylene | Treatment with NaOH researchgate.net |
Suzuki-Miyaura Cross-Coupling for Derivatization
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction is instrumental for introducing a wide array of aryl, heteroaryl, and vinyl substituents at the C7-position, thereby enabling the synthesis of diverse derivatives. The general transformation involves the reaction of the 7-iodo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. For substrates like this compound, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky electron-rich phosphine ligands such as SPhos and XPhos, have been shown to be effective for the coupling of challenging substrates, including unprotected nitrogen-rich heterocycles. nih.gov While the N-methylation in this compound mitigates some of the challenges associated with free N-H groups, careful optimization is still necessary to ensure efficient coupling. nih.gov
The utility of this methodology is highlighted by the synthesis of various 7-arylindoles and 5,7-diarylindoles, demonstrating the feasibility of introducing aromatic systems onto the indole core. rsc.org The reaction conditions are generally mild, often proceeding at temperatures ranging from room temperature to around 100 °C. nih.gov
Below is a representative table of Suzuki-Miyaura cross-coupling reactions on a 7-iodoindole scaffold, illustrating the scope of this transformation.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-1-methylindolin-2-one | 95 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-methylindolin-2-one | 92 |
| 3 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-1-methylindolin-2-one | 88 |
| 4 | 2-Thienylboronic acid | 7-(2-Thienyl)-1-methylindolin-2-one | 85 |
| 5 | Pyridine-3-boronic acid | 7-(Pyridin-3-yl)-1-methylindolin-2-one | 78 |
Note: The yields presented in this table are illustrative and based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions on related iodo-indole substrates.
Copper-Catalyzed Synthetic Protocols
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations for the synthesis and derivatization of heterocyclic compounds, including indolin-2-ones. These methods often exhibit unique reactivity and selectivity profiles.
Copper-Mediated Annulation Reactions
Copper-catalyzed annulation reactions provide a direct route to construct the indolin-2-one core or to build upon it to form more complex polycyclic structures. These reactions often proceed through a cascade process involving the formation of multiple bonds in a single operation. For instance, copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines can lead to the direct synthesis of C2-functionalized indoles. nih.gov While this example leads to an indole, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of indolin-2-one derivatives.
Another significant application of copper-catalyzed annulation is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the C3 position of the oxindole (B195798) ring. nih.gov These reactions highlight the ability of copper catalysts to mediate complex bond-forming events.
Oxidative Cyclization Reactions
Copper-catalyzed oxidative cyclization reactions are a powerful tool for the synthesis of indolin-2-ones from acyclic precursors. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond through an oxidative process, often using molecular oxygen or other oxidants. organic-chemistry.org For example, the copper-catalyzed oxidative intramolecular cyclization of N-(2-acetylphenyl)picolinamide has been developed for the synthesis of 2-hydroxy-indolin-3-ones. researchgate.net This approach avoids the pre-functionalization of substrates and demonstrates good functional group tolerance.
Furthermore, copper-catalyzed radical cascade cyclization reactions have been employed for the synthesis of functionalized indolines. rsc.org These reactions, initiated by a radical species, proceed through a series of intramolecular cyclizations to construct the indoline (B122111) scaffold. The versatility of copper catalysis in mediating both polar and radical pathways makes it a valuable tool in the synthesis of substituted indolin-2-ones.
Rhodium-Catalyzed Transformations
Rhodium catalysis offers unique opportunities for the functionalization of indoles and indolin-2-ones, particularly through C-H activation strategies. These methods allow for the direct introduction of functional groups without the need for pre-installed leaving groups, offering a more atom- and step-economical approach.
C-H Allylation/N-Alkylation Annulation
Rhodium-catalyzed C-H activation has been successfully applied to the regioselective functionalization of the indole nucleus. For instance, rhodium(III)-catalyzed C-H alkylation of indoles with diazo compounds allows for the introduction of alkyl groups at the C2 position. mdpi.com Furthermore, rhodium-catalyzed reactions can be directed to the C7 position of the indole ring. nih.govacs.org For example, the use of a phosphinoyl-directing group on the indole nitrogen can direct a rhodium catalyst to selectively activate the C7-H bond for arylation. nih.gov
Rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes provides a route to complex fused-ring systems. nih.govmdpi.com This transformation proceeds through a C-H olefination followed by an intramolecular aza-Michael addition. While these examples focus on indole substrates, the principles of directed C-H activation can be conceptually extended to indolin-2-one systems for the synthesis of novel derivatives.
Metal-Free Synthetic Approaches
In recent years, there has been a growing interest in the development of metal-free synthetic methodologies to avoid the cost, toxicity, and potential for product contamination associated with transition metal catalysts. These approaches often rely on the use of organic oxidants, photoredox catalysis, or strong base-mediated reactions.
An important metal-free strategy for the synthesis of substituted indolin-2-ones is the oxidative dearomatization of indoles. nih.govresearchgate.net For instance, the use of ammonium persulfate ((NH₄)₂S₂O₈) can mediate the oxidative dearomatization of indoles to construct C2-quaternary indolinones. nih.govresearchgate.net This method is attractive for its operational simplicity and the ability to generate complex three-dimensional structures from planar indole precursors. nih.gov
Furthermore, hypoiodite-catalyzed oxidative umpolung of indoles enables enantioselective dearomatizative spirocyclization, providing access to chiral spiroindolenines. acs.org This approach highlights the potential of metal-free catalysis to achieve high levels of stereocontrol. The development of such metal-free methods provides a more sustainable and environmentally benign route to valuable indolin-2-one derivatives. rsc.org
Hypervalent Iodine Reagent-Mediated Oxidative Transformations
The conversion of indole precursors into 2-oxindoles, the core structure of this compound, can be efficiently achieved through oxidation. Hypervalent iodine reagents have emerged as powerful tools for this transformation due to their mild reactivity, low toxicity, and high selectivity. frontiersin.org Reagents such as 2-iodoxybenzoic acid (IBA) and phenyliodine diacetate (PIDA) are frequently used to mediate a range of oxidative reactions, including the functionalization of C-H bonds and oxidative rearrangements. researchgate.netresearchgate.net
In the context of 2-oxindole synthesis, a hypervalent iodine(III) reagent can activate the indole substrate. researchgate.net The reaction mechanism often involves the hypervalent iodine compound acting as a strong oxidant or electrophile. researchgate.net This process facilitates the introduction of an oxygen atom at the C2 position of the indole ring, yielding the desired oxindole structure. This method is notable for its practicality and effectiveness under neutral conditions, providing access to a wide array of substituted 2-oxindoles in high yields. researchgate.net The versatility of these reagents allows for their use in various oxidative coupling and cyclization reactions, making them indispensable in modern organic synthesis. frontiersin.orgresearchgate.net Furthermore, polymer-supported versions of these reagents have been developed, which simplifies the recycling of the oxidant and minimizes iodobenzene byproducts. mdpi.com
Table 1: Examples of Hypervalent Iodine Reagents in Oxidative Transformations
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Phenyliodine diacetate | PIDA | C-H Acetoxylation, Oxidative Cyclization |
| 2-Iodoxybenzoic acid | IBA | Oxidation of Alcohols, Indole to Oxindole Conversion |
Cascade Reactions for Pyridoindolone Synthesis
Cascade reactions, also known as tandem or domino reactions, offer an elegant approach to synthesizing complex molecular architectures like pyridoindolones from simpler precursors in a single operation. These processes are characterized by the formation of multiple chemical bonds in sequence without isolating intermediates, enhancing synthetic efficiency. researchgate.net Palladium-catalyzed cascade reactions involving substrates such as o-iodo-N-alkenylanilines, which are structural precursors to the iodoindolinone core, provide a novel route to fused heterocyclic systems. rsc.org
One such strategy involves the reaction between an o-iodo-N-alkenylaniline and a tosylhydrazone in the presence of a palladium catalyst. The specific outcome of the reaction is dictated by the substitution pattern on the N-alkenyl portion of the aniline derivative. rsc.org The mechanism can involve the sequential migratory insertion of a carbene ligand (derived from the tosylhydrazone) and a C-C double bond. rsc.org A key step in this sequence is a 5-exo-trig cyclization, which leads to the formation of the indole ring system, ultimately building the more complex pyridoindolone scaffold through the formation of two new carbon-carbon bonds. rsc.org
Photo- and Base-Promoted Homolytic Aromatic Substitution
The synthesis of complex heterocyclic systems can also be achieved through intramolecular C-H arylation via a Homolytic Aromatic Substitution (SRN1) mechanism. This method is particularly useful for forming phenanthridinone and carbazole rings and can be applied to create related fused-ring systems. The reaction is typically promoted by a combination of light (photo-promoted) and a strong base, such as potassium tert-butoxide (KOtBu), under transition-metal-free conditions. researchgate.net
The process is initiated by an interaction between the base and the substrate, which can lead to the formation of an exciplex (excited-state complex) upon irradiation with visible light. researchgate.net This is the first step in a chain process that involves the formation of a radical anion. Subsequently, the aryl halide bond (e.g., C-I in an iodo-substituted precursor) cleaves to generate an aryl radical. This radical then undergoes an intramolecular cyclization, attacking another aromatic ring within the same molecule. The resulting intermediate is then rearomatized to yield the final, stable heterocyclic product. This methodology provides a powerful tool for constructing C-C bonds through intramolecular arylation. researchgate.net
Multi-Component Reactions for Spiro-Oxindole Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach is particularly powerful for generating molecular diversity and has been extensively used to synthesize spiro-oxindoles, a privileged scaffold found in numerous natural products and bioactive molecules. rsc.org
A prominent example of an MCR for spiro-oxindole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.netrsc.org In this process, an azomethine ylide is generated in situ from an isatin (B1672199) derivative (the oxindole core) and a secondary amino acid (such as proline or thioproline). This ylide then reacts with a dipolarophile, typically an activated alkene, in a [3+2] cycloaddition. nih.gov This one-pot reaction constructs a highly functionalized spiro-pyrrolidine or spiro-thiazolidine ring fused at the C3 position of the oxindole core, often with high diastereoselectivity. rsc.org The reaction can be performed under environmentally friendly conditions, for instance, using ethanol as a solvent without the need for a catalyst. rsc.org
Table 2: Components in a [3+2] Cycloaddition MCR for Spiro-Oxindole Synthesis
| Component 1 (Oxindole Core) | Component 2 (Amino Acid) | Component 3 (Dipolarophile) | Resulting Scaffold |
|---|---|---|---|
| Isatin / Substituted Isatin | L-proline / Sarcosine | Chalcone (B49325) Derivatives | Spiro[indoline-3,2'-pyrrolidine] |
| 6-Chloroisatin | Thioproline | Indole-based Chalcones | Spiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] |
Advanced Cyclization Strategies
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a fundamental strategy for constructing ring systems, where a new bond is formed between two atoms within the same molecule. mdpi.com This approach is widely used in the synthesis of indoles, indolinones, and their fused derivatives. The mechanism often involves the activation of a functional group, which then acts as a nucleophile or electrophile to attack another part of the molecule, leading to ring closure.
For instance, 2-alkenylanilines can serve as precursors for indole derivatives through an oxidation-intramolecular cyclization-elimination sequence. nih.gov In one such pathway, the alkene is first oxidized to an epoxide. The aniline nitrogen then acts as an intramolecular nucleophile, attacking the epoxide in an acid-catalyzed ring-opening and cyclization step. nih.gov Subsequent elimination of water furnishes the final indole or indolinone ring system.
Palladium-catalyzed reactions also offer a versatile platform for intramolecular cyclizations. A common mechanism involves the oxidative addition of palladium(0) to an aryl halide (like an o-iodoaniline derivative). The resulting palladium(II) complex can then undergo intramolecular aminopalladation, where the nitrogen atom adds across a nearby C-C double or triple bond in a 5-endo or 5-exo manner, followed by reductive elimination to yield the cyclized product and regenerate the palladium(0) catalyst. mdpi.com
Dearomative Cyclization of Indole Systems
Dearomatization reactions represent a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional structures. mdpi.com The dearomative cyclization of indoles is particularly valuable as it provides access to spirocyclic indoline motifs, which are core structures in many biologically active alkaloids. mdpi.comrsc.org This process disrupts the aromaticity of the indole ring to create a sterically congested quaternary stereocenter at the C3 position. rsc.org
Transition-metal catalysis, especially with palladium, has been instrumental in developing asymmetric dearomative cyclizations. rsc.org In a typical palladium-catalyzed dearomative Heck-type reaction, an indole substrate bearing a tethered alkene is used. The reaction proceeds via an intramolecular carbopalladation, where the palladium catalyst directs the cyclization of the alkene onto the indole ring, breaking the aromaticity and forming the spirocyclic core. unibo.it The use of chiral ligands allows this process to be highly enantioselective. unibo.it Another approach involves visible-light-induced photocatalysis, which can initiate radical cascade reactions in indole systems to afford complex, polycyclic indolines under mild conditions. researchgate.net
Iodocarbocyclizations for Iodooxindoles
A highly effective method for the synthesis of iodooxindoles, including derivatives of this compound, is through an iodine pentoxide-triggered iodocarbocyclization of N-arylacrylamides in water. rsc.orgnih.gov This particular protocol is noted for its efficiency and practicality, utilizing nonmetal inorganic iodine pentoxide (I₂O₅) as both the iodine source and the oxidant. nih.gov The reaction proceeds with a high degree of chemoselectivity and demonstrates excellent tolerance for a variety of functional groups. rsc.orgnih.gov
The process involves the cyclisative carbo-iodination of N-alkyl-N-arylacrylamide derivatives. In a typical procedure, an N-arylacrylamide is reacted with iodine pentoxide and potassium iodide (KI) in water at an elevated temperature, such as 80°C, for several hours. rsc.org This leads to the formation of the desired 3-(iodomethyl)-substituted oxindole. The reaction is believed to proceed through an electrophilic mechanism. nih.gov Experimental evidence suggests that the process is an electrophilic reaction, as substrates with electron-withdrawing groups, like a para-fluorine substituent on the N-aryl ring, may yield iodohydroxylated products instead of the desired iodooxindole. rsc.org
The scope of this reaction is broad, accommodating various substituents on the N-aryl ring and the acrylamide moiety. This versatility allows for the synthesis of a diverse library of iodooxindole derivatives.
Table 1: Examples of Iodooxindoles Synthesized via Iodocarbocyclization rsc.org
| Entry | Starting Material (N-arylacrylamide) | Product | Yield (%) |
|---|---|---|---|
| 1 | N,3-dimethyl-N-phenylacrylamide | 3-(Iodomethyl)-1,3,5-trimethylindolin-2-one | 83 |
| 2 | N-Benzyl-N-(4-iodophenyl)-3-methylbut-2-enamide | 1-Benzyl-5-iodo-3-(iodomethyl)-3-methylindolin-2-one | 92 |
| 3 | N-(4-Iodophenyl)-N,3-dimethylbut-2-enamide | 5-Iodo-3-(iodomethyl)-1,3-dimethylindolin-2-one | 98 |
| 4 | N-(naphthalen-1-yl)-3-methylbut-2-enamide | 1-(Iodomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-one | 97 |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity and stereoselectivity are crucial aspects of the synthesis of substituted oxindoles like this compound, ensuring the correct placement of atoms and their spatial orientation.
Regioselectivity: In the context of iodocarbocyclization, regioselectivity pertains to the specific position on the aromatic ring where the iodine atom is introduced and the mode of cyclization. The cyclization of N-arylacrylamides is generally governed by Baldwin's rules, favoring a 5-exo-trig pathway over a 6-endo-trig cyclization. This leads to the formation of the five-membered indolin-2-one ring system.
The position of iodination on the aniline aromatic ring is influenced by the electronic nature of the substituents present. For instance, in the synthesis of substituted isoindolin-1-ones, a related class of compounds, the reaction of o-(1-alkynyl)benzamides with electrophilic iodine sources like ICl or I₂ demonstrates high regioselectivity, yielding specific isomers. nih.gov Similarly, for iodooxindoles, the substitution pattern on the N-aryl starting material directs the position of the incoming iodo group, typically at the para position relative to the nitrogen atom unless it is already occupied. Iodine-mediated reactions on indole systems can also exhibit high regioselectivity, for example, at the C2 position. rsc.org
Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. In the synthesis of iodooxindoles, a new stereocenter can be created at the C3 position of the oxindole core. The synthesis of oxazinoindolones via iodolactonization, for example, can proceed with a high degree of regio- and stereoselectivity. dntb.gov.uaresearchgate.net While the primary examples from the iodine pentoxide-triggered iodocarbocyclization often start with substrates that lead to a quaternary C3 carbon (and thus no new stereocenter if the two substituents are identical), the principles of stereoselective synthesis are paramount when chiral products are desired. The facial selectivity of the electrophilic attack by the iodonium ion on the double bond and the subsequent intramolecular cyclization would determine the resulting stereochemistry.
Mechanistic Investigations of Reactions Involving 7 Iodo 1 Methylindolin 2 One
Proposed Reaction Pathways and Intermediates
Reactions involving 7-Iodo-1-methylindolin-2-one, particularly its participation in cross-coupling reactions, are presumed to follow the canonical catalytic cycle for such transformations. This cycle typically involves three key steps: oxidative addition, transmetalation (or a related step for Heck and other similar reactions), and reductive elimination.
The reaction pathway would commence with the oxidative addition of the C-I bond of this compound to a low-valent metal center, most commonly a palladium(0) complex. This step results in the formation of a square planar palladium(II) intermediate, where the methylindolin-2-one moiety and the iodide are cis to each other.
Following oxidative addition, the subsequent step depends on the specific cross-coupling reaction. In a Suzuki coupling, for instance, a transmetalation step would occur. This involves the transfer of an organic group from an organoboron reagent to the palladium(II) center, displacing the iodide ligand. This forms a diorganopalladium(II) intermediate.
The final step of the catalytic cycle is reductive elimination , where the two organic ligands on the palladium(II) center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Potential Intermediates in Reactions of this compound:
| Intermediate Type | General Structure | Role in Reaction Pathway |
| Oxidative Addition Product | (L)nPd(II)(7-(1-methylindolin-2-one))I | Formed after the initial reaction with the Pd(0) catalyst. |
| Transmetalation Product | (L)nPd(II)(7-(1-methylindolin-2-one))(R) | Formed in Suzuki, Stille, and related couplings after the transfer of the R-group. |
| Heck Intermediate | Cationic Pd(II) complex with coordinated alkene | Formed during the Heck reaction prior to migratory insertion. |
Electron Transfer Mechanisms
While the majority of palladium-catalyzed cross-coupling reactions are thought to proceed via two-electron pathways (oxidative addition/reductive elimination), the possibility of single-electron transfer (SET) mechanisms cannot be entirely ruled out, particularly under specific reaction conditions or with certain substrates.
An SET pathway would involve the transfer of a single electron from the electron-rich palladium(0) catalyst to the aryl iodide, this compound. This would generate a radical anion of the indolinone and a palladium(I) species. Subsequent loss of iodide from the radical anion would yield an aryl radical, which could then combine with the palladium(I) species. While less common, such pathways have been proposed in certain cross-coupling reactions and could potentially be operative for this compound under photochemical or specific catalytic conditions.
σ-Bonded Intermediates and Reductive Elimination
Reductive elimination from this σ-bonded intermediate is the key bond-forming step. For this to occur, the two groups to be coupled must be in a cis orientation on the square planar palladium(II) complex. The electronic nature of the ligands and the steric environment around the metal center significantly influence the rate of reductive elimination. Electron-withdrawing groups on the ligands can facilitate this step, while bulky ligands may also promote it by inducing steric strain that is relieved upon product formation.
Role of Catalysts and Additives in Reaction Progression
The choice of catalyst and additives is critical for the successful outcome of reactions involving this compound.
Catalysts: Palladium complexes are the most common catalysts. The specific ligand coordinated to the palladium center plays a pivotal role in tuning the catalyst's reactivity. Phosphine ligands, such as triphenylphosphine (B44618) or more specialized Buchwald and Hartwig ligands, are frequently employed to stabilize the palladium catalyst and modulate its electronic and steric properties.
Additives:
Bases: In many cross-coupling reactions, a base is required. In Suzuki couplings, the base activates the organoboron reagent. In Heck reactions, the base is needed to neutralize the HX formed during the reaction and to regenerate the active catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
Phase-Transfer Catalysts: In reactions involving immiscible phases, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be used to facilitate the transport of reactants between the phases.
Common Catalytic Systems for Aryl Iodide Cross-Coupling:
| Catalyst/Ligand | Additive(s) | Typical Reaction |
| Pd(PPh₃)₄ | Base (e.g., K₂CO₃) | Suzuki, Heck, Sonogashira |
| Pd(OAc)₂ / Ligand | Base, other additives | Various cross-couplings |
| Buchwald or Hartwig Precatalysts | Base | C-N and C-O couplings |
Kinetic Studies and Rate-Determining Steps
While no specific kinetic studies on reactions of this compound have been found, general principles from related systems can be applied. In many palladium-catalyzed cross-coupling reactions of aryl iodides, the oxidative addition step is considered to be fast due to the relatively weak C-I bond.
The rate-determining step is often either the transmetalation or the reductive elimination. The nature of the coupling partner and the ligands on the palladium can influence which of these steps is the slowest. For example, in Suzuki couplings with sterically hindered boronic acids, transmetalation can be the rate-limiting step. Conversely, with electron-rich ligands on palladium that strengthen the Pd-C bond, reductive elimination might become the slowest step.
Experimental methods to determine the rate-determining step include monitoring the reaction progress under varying concentrations of reactants and catalyst components, as well as isotopic labeling studies.
Thermochemical and Energetic Profiling of Reaction Coordinates
A detailed thermochemical and energetic profile for reactions involving this compound would require computational studies, such as Density Functional Theory (DFT) calculations. Such studies would model the energies of the reactants, intermediates, transition states, and products along the reaction coordinate.
These calculations could provide valuable insights into:
The activation energy for each elementary step (oxidative addition, transmetalation, reductive elimination), helping to identify the rate-determining step.
The relative stability of different intermediates.
Structural Characterization and Analysis
Spectroscopic Analysis of 7-Iodo-1-methylindolin-2-one Derivatives
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed information about the molecular framework.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique nucleus in the molecule.
In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring of the indolinone core typically appear as multiplets or distinct doublets and triplets, depending on their substitution pattern. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, and the electron-donating effect of the methyl group on the nitrogen. The protons of the N-methyl group are expected to resonate as a singlet, typically in the range of 3.1-3.3 ppm. The methylene (B1212753) protons (CH₂) at the C3 position of the indolinone ring would also show a characteristic singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is highly deshielded and typically appears at a chemical shift of around 175 ppm. The carbon atom bearing the iodine (C7) would be shifted to a lower field due to the halogen's electronegativity. The N-methyl carbon gives a signal in the aliphatic region. Definitive assignments of the aromatic carbons can be achieved through two-dimensional NMR techniques. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.2 (s) | ~26 |
| C3-H₂ | ~3.5 (s) | ~36 |
| Aromatic H (C4-C6) | 6.8 - 7.5 (m) | 110 - 145 |
| C2 (C=O) | - | ~175 |
| C7-I | - | ~90 |
| C3a, C7a (bridgehead) | - | ~125, ~145 |
Note: These are predicted values based on data from analogous compounds. Actual values may vary.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular formula (C₉H₈INO). The presence of iodine is readily identified by its characteristic isotopic pattern.
Common fragmentation pathways for indolin-2-one derivatives involve the loss of small molecules like CO, or cleavage of the substituents. nih.govresearchgate.net The fragmentation of this compound would likely show peaks corresponding to the loss of the iodine atom, the methyl group, or the carbonyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
|---|---|
| [M]⁺ (C₉H₈INO)⁺ | 273.97 |
| [M - CH₃]⁺ | 258.95 |
| [M - CO]⁺ | 245.98 |
| [M - I]⁺ | 146.06 |
| [M - CO - CH₃]⁺ | 230.96 |
Note: m/z values are calculated for the most abundant isotopes.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (lactam). This peak is typically observed in the range of 1680-1710 cm⁻¹. researchgate.net
Other characteristic peaks include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aliphatic C-H stretching from the methyl and methylene groups (around 2850-2960 cm⁻¹), C-N stretching of the amide, and C-I stretching, which appears at lower wavenumbers (typically below 600 cm⁻¹). The specific pattern in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification. clockss.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2960 |
| Amide C=O | 1680 - 1710 |
| Aromatic C=C | 1450 - 1600 |
| C-N Stretch | 1300 - 1400 |
| C-I Stretch | 500 - 600 |
X-ray Crystallographic Analysis of this compound and Analogs
The indolin-2-one core is known to be virtually planar. nih.gov In the crystal structure of its analogs, the non-hydrogen atoms of the bicyclic system show minimal deviation from a mean plane. The sum of the valence angles around the nitrogen atom is typically close to 360°, indicating sp² hybridization and its involvement in the delocalized π-system of the lactam. nih.gov
The bond lengths within the indolinone core are consistent with their aromatic and amide character. The C=O bond is a typical double bond, while the C-N bond within the lactam ring has partial double-bond character. The iodine atom lies essentially coplanar with the aromatic ring.
Table 4: Representative Bond Lengths and Angles from an Iodoindolin-2-one Analog
| Bond/Angle | Typical Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.38 Å |
| C-I Bond Length | ~2.10 Å |
| O=C-N Angle | ~126° |
| C-N-C Angle | ~110° |
Source: Based on data for 1-ethyl-5-iodoindolin-2-one. nih.gov
The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In halogenated oxindoles, hydrogen bonds and halogen interactions play a crucial role in the supramolecular assembly. mdpi.comresearchgate.net
In the crystal structure of iodo-substituted indolinone analogs, molecules often arrange into columns or layers. nih.gov Weak intermolecular C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from a methylene or aromatic group interacts with the carbonyl oxygen of an adjacent molecule.
Absolute Configuration Determination
The concept of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. This compound, in its ground state, possesses a single potential stereocenter at the C3 position if a substituent were present. In its unsubstituted form as named, it is achiral. However, if a chiral derivative were synthesized, its absolute configuration would need to be determined.
Standard methods for this determination include:
Single-Crystal X-ray Crystallography: This is the most definitive method. By diffracting X-rays off a single crystal of a chiral substance, the precise spatial arrangement of every atom can be determined. A key aspect for absolute configuration is the use of anomalous dispersion, where the scattering of X-rays by heavy atoms (like iodine) is used to distinguish between the two possible enantiomers.
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of polarized light by a chiral molecule. The resulting spectrum can often be compared to computationally predicted spectra for known configurations to assign the absolute stereochemistry.
NMR Spectroscopy with Chiral Derivatizing Agents: By reacting the compound with a chiral agent (e.g., Mosher's acid), diastereomers are formed. The differences in the NMR spectra of these diastereomers can be systematically analyzed to deduce the absolute configuration of the original molecule.
Currently, no published X-ray crystallographic data or chiroptical studies for an enantiomerically pure form of a substituted this compound derivative are available to definitively assign an absolute configuration.
Conformational Analysis and Stereochemical Characterization
Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For this compound, the primary focus would be on the puckering of the five-membered indolinone ring.
The indolinone core is nearly planar, but the saturated C3 carbon allows for some flexibility. The planarity of this system can be influenced by the steric bulk and electronic properties of its substituents. The large iodine atom at the 7-position and the methyl group at the 1-position would exert specific electronic and steric effects.
Key techniques for conformational analysis include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR is a powerful tool. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial information about the molecule's folded shape. The magnitude of coupling constants between protons on the five-membered ring can also be used to calculate dihedral angles and thus define the ring's conformation.
Computational Modeling: Quantum mechanical calculations can be used to determine the relative energies of different possible conformations. By calculating the energy landscape as a function of bond rotations, the most stable (lowest energy) conformers can be identified. These theoretical findings are most powerful when correlated with experimental data from NMR or X-ray crystallography.
X-ray Crystallography: For the solid state, a crystal structure provides a precise snapshot of the molecule's conformation. Analysis of a related compound, 1-ethyl-5-iodoindolin-2-one, shows that the indoline (B122111) core is virtually coplanar. It is highly probable that this compound would adopt a similarly planar conformation in the crystalline state to maximize π-system conjugation.
Without specific experimental NMR studies or a crystal structure for this compound, a detailed and data-driven conformational analysis remains speculative. The table below summarizes key parameters that would be determined in such an analysis.
| Parameter | Method of Determination | Typical Information Yielded |
| Ring Puckering | X-ray Crystallography, NMR (Coupling Constants) | Dihedral angles of the five-membered ring, identifying envelope or twist conformations. |
| Bond Lengths/Angles | X-ray Crystallography, Computational Modeling | Precise measurements of interatomic distances and angles. |
| Torsional Angles | X-ray Crystallography, NMR (NOESY/ROESY) | Orientation of the N-methyl group relative to the ring system. |
| Intermolecular Interactions | X-ray Crystallography | Packing arrangement in the solid state, identifying hydrogen bonds or halogen bonds. |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of various properties, providing a detailed understanding of molecular stability, reactivity, and spectroscopic characteristics. For scaffolds related to 7-Iodo-1-methylindolin-2-one, DFT calculations are instrumental in predicting molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity. researchgate.netnih.gov
DFT calculations are employed to map the energy landscapes of chemical reactions involving the indolin-2-one core. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles. These profiles are essential for understanding reaction feasibility, kinetics, and thermodynamics. For instance, in the synthesis of indole (B1671886) derivatives, DFT computations have been used to rationalize the role of solvents and reaction pathways, such as in the cyclization of 2-alkynyldimethylanilines. researchgate.net While specific energy profiles for reactions involving this compound are not extensively documented in the available literature, studies on related heterocyclic systems demonstrate the utility of this approach in elucidating complex reaction mechanisms. mdpi.com
Identifying and characterizing the transition state (TS) is a critical aspect of understanding a reaction's mechanism, as the TS represents the highest energy barrier along the reaction coordinate. DFT calculations are used to locate the geometry of the transition state and to calculate its vibrational frequencies, confirming it as a first-order saddle point on the potential energy surface (one imaginary frequency). mdpi.com For the indolin-2-one scaffold, theoretical studies would focus on characterizing transition states for reactions such as electrophilic substitution, N-alkylation, or coupling reactions, providing insight into the regioselectivity and stereoselectivity of these transformations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.govmdpi.com These methods are fundamental in drug discovery for predicting binding affinity and mode of action. qeios.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For the indolin-2-one scaffold, which is a core component of many kinase inhibitors, docking studies have been performed extensively. mdpi.comekb.egekb.eg These studies typically show that the indolin-2-one core forms crucial hydrogen bonds with the hinge region of the kinase's ATP binding pocket. mdpi.com The specific substituents on the indolin-2-one ring, such as the iodo group at the 7-position and the methyl group at the 1-position of this compound, would influence the binding affinity and selectivity through additional hydrophobic, halogen, or van der Waals interactions with receptor residues. ajchem-a.com For example, docking studies on related indole derivatives against the COX-2 enzyme have highlighted the importance of specific amino acid interactions for binding stability. researchgate.net
Table 1: Representative Binding Affinity Data from Docking Studies of Indole/Indolinone Derivatives against Various Protein Targets Note: This table presents data for related compounds to illustrate the application of molecular docking, not for this compound itself.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Pyrrole-indoline-2-one | Aurora A Kinase | - | Sulfo group, secondary amine |
| 7-azaindole derivative | DDX3 | -7.99 | Tyr200, Arg202 |
| 3-Ethyl-1H-Indole derivative | COX-2 | -11.35 | ALA527, ARG120, TYR355 |
| Thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 |
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes in both the ligand and the protein upon binding. researchgate.net By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the binding pose predicted by docking. researchgate.net For a molecule like this compound, MD simulations would reveal how the compound adjusts its conformation within the binding pocket and how its presence affects the flexibility of the receptor, providing a more realistic view of the binding event.
Quantitative Structure-Activity Relationships (QSAR) for Related Indolin-2-one Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding which molecular properties (e.g., steric, electronic, hydrophobic) are critical for activity and in designing new, more potent compounds. nih.gov
For the indolin-2-one scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of kinase inhibitors. nih.gov These studies generate 3D contour maps that highlight regions around the aligned molecules where modifications are likely to increase or decrease biological activity. nih.gov
CoMFA: Focuses on steric and electrostatic fields.
CoMSIA: Evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
A typical QSAR study on indolin-2-one derivatives would involve synthesizing a library of related compounds, measuring their biological activity (e.g., IC50 values), and then building a computational model. For pyrrole-indoline-2-ones targeting Aurora A kinase, CoMFA and CoMSIA models have shown good predictive power, with high correlation coefficients (r²) and cross-validated coefficients (q² or r²cv). nih.gov These models revealed that specific groups on the indolin-2-one structure were crucial for binding to the receptor. nih.gov Such studies provide a robust framework for predicting the activity of new derivatives, including hypothetical modifications to this compound.
Table 2: Example of Statistical Results from a 3D-QSAR Study on Pyrrole-Indolin-2-one Derivatives as Aurora A Inhibitors nih.gov
| Model | r²cv (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
| CoMFA | 0.726 | 0.972 |
| CoMSIA | 0.566 | 0.984 |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Vis spectra. These theoretical calculations can aid in the structural elucidation of molecules and the interpretation of experimental spectra.
For the compound This compound , detailed computational studies predicting its spectroscopic parameters are not extensively available in the public domain as of the last update. While general methodologies for these predictions are well-established, specific research findings containing calculated data for this particular molecule have not been identified.
Typically, such a computational investigation would involve:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311G(d,p)).
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict the IR spectrum. The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is the standard approach for calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
Without specific published research on this compound, it is not possible to provide detailed data tables of its predicted spectroscopic parameters. The scientific community relies on such dedicated studies to populate databases and literature with this valuable theoretical information.
Reactivity, Functionalization, and Derivatization of 7 Iodo 1 Methylindolin 2 One
Role of the Iodine Atom as a Handle for Further Transformations
The iodine atom at the C7 position of the 1-methylindolin-2-one scaffold is a key functional handle for introducing molecular diversity. Its susceptibility to a variety of transition-metal-catalyzed reactions makes it an ideal site for regioselective modifications. The reactivity of aryl iodides in cross-coupling reactions is typically higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C7-iodo substituent makes 7-iodo-1-methylindolin-2-one an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds by coupling an organohalide with a boronic acid or ester. libretexts.orgyonedalabs.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com For oxindole (B195798) substrates, which are structurally similar to indolin-2-ones, Suzuki-Miyaura couplings have been successfully employed. For instance, various halo-oxindoles can be coupled with arylboronic acids under relatively mild conditions, demonstrating the feasibility of this approach for derivatizing the 7-position of the indolin-2-one core. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on halo-oxindoles, which can be adapted for this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Chloro-oxindole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 | nih.gov |
| 5-Chloro-oxindole | 6-Fluoro-3-pyridylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 | nih.gov |
| 7-Bromo-indazole | Phenylboronic acid | P2 (3.0) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | nih.gov |
Other Cross-Coupling Reactions:
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org The process involves oxidative addition of the C-I bond to a palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov This provides a route to introduce vinyl groups at the C7 position.
Sonogashira Coupling: This method is used to form a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction typically involves two interconnected catalytic cycles for palladium and copper, leading to the formation of an arylalkyne. libretexts.org This transformation would yield 7-alkynyl-1-methylindolin-2-one derivatives.
While palladium-catalyzed reactions are more common, the iodine atom can also potentially be displaced via a nucleophilic aromatic substitution (SNAr) mechanism under certain conditions. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The indolin-2-one ring contains an amide group, which is electron-withdrawing and could help activate the C7 position towards nucleophilic attack. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the iodide ion to restore aromaticity. wikipedia.orgmasterorganicchemistry.com However, this pathway is generally less favored for simple indolinones compared to cross-coupling and may require harsh conditions or the presence of additional activating groups.
Electrophilic and Nucleophilic Reactivity of the Indolin-2-one Core
The indolin-2-one nucleus possesses distinct sites of electrophilic and nucleophilic character. The C3 position is particularly important; the presence of two adjacent carbonyl and amide groups makes the C3 methylene (B1212753) protons acidic and susceptible to deprotonation. The resulting enolate is a potent nucleophile and can react with various electrophiles.
Conversely, the C3 position itself can be rendered electrophilic. For instance, oxidation to the corresponding isatin (B1672199) (indole-2,3-dione) makes the C3-carbonyl carbon highly electrophilic and prone to attack by nucleophiles. This reactivity is fundamental to the synthesis of many complex derivatives, particularly spirocyclic compounds. frontiersin.org
The benzene (B151609) portion of the ring, while generally electron-rich, is influenced by the electron-withdrawing amide group and the inductive effect of the iodine atom. This modulation of electron density affects its susceptibility to electrophilic aromatic substitution, which typically occurs at the C5 position, para to the activating methylamino group.
Formation of Spiro-Oxindole Derivatives
The indolin-2-one scaffold is a cornerstone for the synthesis of spiro-oxindoles, a class of compounds characterized by a spiro-center at the C3 position. nih.gov These structures are prevalent in natural products and exhibit significant biological activity. nih.gov The most common strategy for their synthesis involves a [3+2] cycloaddition reaction. frontiersin.orgnih.gov
This process typically involves the reaction of an isatin derivative (the oxidized form of indolin-2-one) with a 1,3-dipole. For example, the reaction of an isatin with an amino acid (like L-thioproline) generates an azomethine ylide in situ. This dipole then reacts with a dipolarophile (an activated alkene) in a one-pot, three-component reaction to afford the spiro[pyrrolidine-3,3′-oxindole] product. frontiersin.orgnih.gov The 7-iodo substituent would remain intact during this transformation, allowing for the synthesis of complex spirocycles that can be further functionalized via cross-coupling reactions at the C7 position.
A general reaction scheme is presented below:
Step 1: Condensation of 7-iodo-1-methylisatin with an amino acid (e.g., proline or thioproline) to form an azomethine ylide.
Step 2: [3+2] cycloaddition of the azomethine ylide with a suitable dipolarophile (e.g., a chalcone (B49325) or maleimide (B117702) derivative).
Step 3: Formation of the spiro-pyrrolidinyl or related heterocyclic ring at the C3 position of the oxindole core. nih.govresearchgate.netresearchgate.net
Transformations into Complex Heterocyclic Systems
This compound is a valuable precursor for synthesizing more elaborate heterocyclic systems through domino reactions. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to molecular complexity. rsc.orgnih.gov
For instance, a domino reaction could be initiated at the C7 position. A Sonogashira coupling could introduce an alkyne, which then participates in an intramolecular cyclization with another functional group on the indolin-2-one core or a tethered side chain. organic-chemistry.org Similarly, domino sequences involving an initial Heck coupling followed by cyclization are also powerful strategies. researchgate.net
Another approach involves leveraging the reactivity of the indolin-2-one core itself. The enolate generated at C3 can act as the initial nucleophile in a cascade reaction. For example, a Michael addition of the enolate to an α,β-unsaturated system could be followed by an intramolecular cyclization to construct a new fused ring system. The synthesis of 7-hydroxy-6,7-dihydro-indole derivatives from domino reactions of arylglyoxals with enamines provides a template for how the indolinone core can be elaborated into more complex structures. rsc.org
Regioselective Derivatization Strategies
Achieving regioselectivity is crucial in the synthesis of complex molecules. This compound offers several handles that can be addressed with high selectivity.
C7-Position (Iodine Handle): As discussed, this is the primary site for regioselective functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.). The high reactivity of the carbon-iodine bond allows these reactions to proceed selectively without affecting other C-H bonds on the molecule under appropriate conditions. nih.gov
C3-Position (Enolate Formation): The C3 methylene protons are the most acidic on the heterocyclic ring, allowing for regioselective deprotonation and subsequent alkylation or acylation. This provides a route to 3-substituted indolin-2-ones.
C5-Position (Electrophilic Aromatic Substitution): The strongest activating group on the benzene ring is the N-methyl group (via the amide nitrogen), which directs electrophiles primarily to the para position (C5). Therefore, reactions like nitration or halogenation would be expected to occur selectively at C5, assuming the reaction conditions are controlled to avoid reaction at other sites.
Directed C-H Functionalization: Modern synthetic methods allow for the functionalization of otherwise unreactive C-H bonds through the use of a directing group. nih.govmdpi.com For the indolin-2-one system, the C=O group at C2 or a suitably placed group on the N1-methyl could direct a transition metal catalyst to activate an adjacent C-H bond (e.g., at the C7 position if the iodine were absent, or potentially at the methyl group itself), enabling highly regioselective installation of new functional groups. mdpi.comnih.gov
Applications in Medicinal Chemistry and Chemical Biology Research
7-Iodo-1-methylindolin-2-one as a Key Intermediate in Drug Discovery Programs
This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility as a key intermediate stems from the specific placement of its functional groups, which allows for strategic and versatile chemical modifications. The N-methylation at the 1-position prevents the formation of certain dimers and can influence the compound's solubility and pharmacokinetic properties. More significantly, the iodine atom at the 7-position is a versatile synthetic handle. It can be readily transformed into other functional groups through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This capability enables the introduction of diverse substituents at this position, facilitating the exploration of a broad chemical space in the quest for new drug candidates.
Indolin-2-one Scaffold as a Privileged Structure in Bioactive Compounds
The indolin-2-one (or oxindole) moiety is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The versatility of the indolin-2-one scaffold has led to its incorporation into a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. ed.ac.uknih.gov
Several FDA-approved drugs and numerous clinical candidates feature the indolin-2-one core, highlighting its significance. One of the most prominent examples is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ekb.eg The success of such drugs has spurred extensive research into other indolin-2-one derivatives. The ability of the indolin-2-one nucleus to participate in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket in many kinases is a primary reason for its prevalence in this class of inhibitors. nih.gov Furthermore, the scaffold's rigid, bicyclic nature provides a solid platform for the precise spatial orientation of various substituents, which can be tailored to interact with specific amino acid residues in the target protein, thereby conferring potency and selectivity.
Table 1: Examples of Bioactive Compounds Featuring the Indolin-2-one Scaffold
| Compound | Therapeutic Area | Primary Target(s) |
|---|---|---|
| Sunitinib | Oncology | VEGFR, PDGFR, KIT, FLT3, RET |
| Nintedanib | Oncology, Fibrosis | VEGFR, FGFR, PDGFR |
| Roflumilast | Inflammation (COPD) | Phosphodiesterase-4 (PDE4) |
Research into Enzyme Inhibition by Indolin-2-one Derivatives (e.g., IRAP, BChE)
The indolin-2-one scaffold has proven to be a fertile ground for the discovery of inhibitors for a variety of enzymes beyond kinases. Research has demonstrated the potential of indolin-2-one derivatives to inhibit enzymes such as Insulin-Regulated Aminopeptidase (IRAP) and Butyrylcholinesterase (BChE), which are implicated in cognitive disorders and neurodegenerative diseases.
Insulin-Regulated Aminopeptidase (IRAP) Inhibition: IRAP is a zinc-dependent metalloprotease that is abundant in brain regions associated with memory and learning. Inhibition of IRAP is considered a promising therapeutic strategy for enhancing cognitive function. Recent studies have identified spiro-oxindole dihydroquinazolinone derivatives as a novel class of potent and selective IRAP inhibitors. ekb.eg These compounds, which feature a spirocyclic fusion of the indolin-2-one core, have demonstrated sub-micromolar affinity for IRAP. Computational modeling suggests that the stereochemistry at the spiro-center is crucial for inhibitory activity, with the S-configuration being favored for binding within the enzyme's active site. ekb.eg
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. A number of indolin-2-one derivatives have been designed and synthesized as potent cholinesterase inhibitors. For instance, a series of 1-benzyl-2-indolinones were developed as selective AChE inhibitors, with some compounds showing significantly greater potency and selectivity than the standard drug, Donepezil. nih.gov Molecular modeling studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a "dual-binding" mechanism that is considered advantageous for inhibiting AChE. nih.gov
Table 2: Inhibitory Activity of Selected Indolin-2-one Derivatives against Cholinesterases
| Compound Derivative | Target Enzyme | IC50 / Ki | Selectivity Index (SI) |
|---|---|---|---|
| 2-chlorobenzyl derivative (3c) | AChE | IC50 = 0.44 nM | - |
| 1-benzyl-2-indolinone (6h) | AChE | Ki = 0.22 µM | 26.22 |
Exploration of Structure-Activity Relationships (SAR) for Novel Biological Activities (in vitro studies)
The systematic exploration of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. The indolin-2-one scaffold is highly amenable to SAR studies due to the presence of multiple sites for chemical modification. The N1, C3, and aromatic ring positions (C4-C7) can all be functionalized to probe their influence on biological activity.
In the context of tyrosine kinase inhibition, extensive SAR studies on 3-substituted indolin-2-ones have yielded several key insights:
The N1 Position: An unsubstituted N-H group is often crucial for potent inhibition of kinases like PDGF and VEGF receptors, as it can act as a hydrogen bond donor to the enzyme's hinge region. youtube.com
The C3-Substituent: The nature of the substituent at the C3 position dramatically influences both potency and selectivity. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones tend to be highly specific for the VEGF receptor (Flk-1). nih.govsemanticscholar.org In contrast, bulky substituents on a 3-benzylidenyl group can confer selectivity towards EGF and Her-2 receptors. nih.govsemanticscholar.org
Substitution on the Indolin-2-one Ring: Modifications to the benzene (B151609) ring of the indolin-2-one core also play a significant role. For instance, substitution at the C4 position has been shown to negatively impact inhibitory activity against both PDGF and VEGF receptors. youtube.com Conversely, substitutions at other positions, such as the C7 position where the iodo group resides in this compound, provide opportunities for introducing functionalities that can interact with specific pockets in the target enzyme, thereby enhancing affinity and selectivity.
Quantitative SAR (QSAR) analyses have also been applied to indolin-2-one derivatives. In a study of anti-inflammatory agents, it was found that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for the anti-inflammatory activity of the indolin-2-one series. rsc.org
Application in Natural Product Synthesis Research
The structural complexity and potent biological activity of natural products make them compelling targets for total synthesis. Functionalized indolin-2-one derivatives serve as important intermediates in the synthesis of certain classes of alkaloids. The unique propellane structure of Lapidilectine B, an indole (B1671886) alkaloid with multidrug resistance-reversing activity, features a furoindolin-2-one core. Syntheses of this core structure have been achieved through oxidative cyclization of substituted indoles, demonstrating the utility of pre-functionalized indole derivatives in constructing complex polycyclic systems.
Similarly, the indoloquinoline alkaloids, isolated from plants like Cryptolepis sanguinolenta, possess a fused indole and quinoline (B57606) ring system and exhibit a range of biological activities including anti-malarial and anti-cancer effects. The synthesis of these natural products often involves the construction of the quinoline ring onto a pre-existing indole or indolinone precursor. While there are no specific reports detailing the use of this compound in the total synthesis of these natural products, its structure represents a valuable starting point for the synthesis of novel analogues. The iodine at the C7 position could be used to introduce substituents that mimic or alter the substitution patterns found in the natural alkaloids, leading to the generation of new chemical entities with potentially improved or novel biological activities. The Fischer indole synthesis remains a classic and widely applied method for constructing the indole core within these complex natural products. semanticscholar.org
Advanced Catalytic Approaches for Accessing Bio-Relevant Compounds
The increasing importance of the indolin-2-one scaffold in drug discovery has driven the development of novel and efficient synthetic methods for its construction and functionalization. Advanced catalytic approaches have been instrumental in providing access to a wide range of structurally diverse and biologically relevant indolin-2-one derivatives.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the late-stage functionalization of indolin-2-one intermediates. As mentioned previously, an iodo-substituted precursor like this compound is an ideal substrate for reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of large libraries of analogues for biological screening.
Furthermore, significant progress has been made in the catalytic asymmetric synthesis of indolin-2-one derivatives, particularly those bearing stereocenters at the C3 position. Chiral catalysts, including organocatalysts and metal complexes, have been employed to control the stereochemical outcome of reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions involving indolin-2-one precursors. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The development of these advanced catalytic methods not only facilitates the synthesis of known bioactive compounds but also opens up new avenues for the discovery of novel therapeutic agents based on the versatile indolin-2-one scaffold.
Q & A
Q. What are the recommended synthetic routes for 7-Iodo-1-methylindolin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves halogenation of 7-methylindolin-2-one derivatives. A common approach is electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions . Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 substrate:iodinating agent), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. The iodine atom’s heavy atom effect may cause signal broadening; compare with non-iodinated analogs (e.g., 7-methylindolin-2-one) for shifts in aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should show the molecular ion peak at m/z 273.07 (C₉H₈INO⁺) .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (C: 39.59%, H: 2.95%, N: 5.13%) .
- X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement to resolve ambiguities in stereochemistry or bonding .
Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 2–8°C (recommended storage temperature) , 25°C, and 40°C under both inert (argon) and ambient atmospheres. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., deiodination or oxidation byproducts). For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and compare with dark-stored controls .
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity and biological interactions of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic properties (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack . For biological interactions, use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding with target proteins (e.g., kinase enzymes). Validate predictions with experimental assays (e.g., enzyme inhibition IC₅₀ studies). Cross-reference results with analogous halogenated indoles to assess iodine’s steric/electronic effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, particularly in complex reaction mixtures?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to −40°C) to slow exchange processes caused by iodine’s quadrupolar relaxation .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks in crowded aromatic regions.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in ¹H NMR .
- Hybrid Analytical Workflows : Combine LC-MS/MS with inline UV-Vis to track intermediates in multi-step syntheses .
Q. How can researchers design experiments to probe the mechanistic role of iodine in this compound’s biological activity?
- Methodological Answer :
- Deiodination Studies : Compare the bioactivity of this compound with its deiodinated analog (7-H-1-methylindolin-2-one) in cell-based assays (e.g., antimicrobial or cytotoxicity screens) .
- Radiolabeling : Incorporate ¹²⁵I to track biodistribution and metabolism in vitro/in vivo.
- SAR Analysis : Synthesize halogen-substituted variants (F, Cl, Br) to evaluate iodine’s contribution to potency and selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer :
- Purity Verification : Re-run DSC/TGA with rigorously purified samples (≥99% HPLC). Impurities (e.g., residual solvents) can depress melting points.
- Polymorphism Screening : Recrystallize from different solvents (e.g., DCM vs. ethanol) to isolate polymorphic forms. Characterize via PXRD .
- Computational Validation : Use software like Mercury (CCDC) to predict melting points from crystal packing energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
